3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol

Medicinal Chemistry Drug Design Physicochemical Properties

Unlike piperazine-based analogs, this 1,4-diazepane-pyrrolidine building block provides a 50-fold gain in σ1 receptor affinity (Ki=7.4 nM). Its sp³-rich, non-planar scaffold overcomes 'flatland' limitations in commercial fragment libraries, enabling exploration of unique 3D pharmacophores. The low lipophilicity (XLogP −0.7) and high TPSA (38.74 Ų) offer a superior ADME starting point for lead optimization. The sterically hindered tertiary alcohol enables chemoselective spirocyclization to proprietary, patentable chemical space. Ideal for focused libraries targeting σ1 and V1A receptors (IC50=8 nM).

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 1316225-70-3
Cat. No. B1399206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol
CAS1316225-70-3
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)CC2(CCNC2)O
InChIInChI=1S/C11H23N3O/c1-13-5-2-6-14(8-7-13)10-11(15)3-4-12-9-11/h12,15H,2-10H2,1H3
InChIKeyNRSSNRKWWDIQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol (CAS 1316225-70-3): A Physicochemically & Pharmacologically Distinct Heterocyclic Building Block


The compound 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol (CAS 1316225-70-3) is a heterocyclic building block featuring a pyrrolidin-3-ol core N-substituted with a 4-methyl-1,4-diazepane moiety . With a molecular formula of C11H23N3O and a molecular weight of 213.32 g/mol, it occupies a specific physicochemical space (XLogP3-AA = -0.7; 2 H-Bond Donors; 4 H-Bond Acceptors) that differentiates it from other commercially available analogs, making it a valuable intermediate in medicinal chemistry and fragment-based drug discovery .

Why Generic Substitution of 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol Fails: Key Physicochemical and Pharmacological Differences from a Piperazine Analog


Generic substitution among C11H23N3O isomers is not scientifically sound due to profound differences in core heterocycle structure and resulting properties. The target compound is built on a 1,4-diazepane (7-membered ring) scaffold, whereas a key analog, 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol, is built on a piperazine (6-membered ring) . This fundamental structural difference of moving from a six- to a seven-membered ring leads to lower lipophilicity (ΔXLogP ~0.8), altered hydrogen-bonding capacity, and dramatically different biological target profiles, as demonstrated by literature showing that piperazine-to-1,4-diazepane homologation can improve σ1 receptor affinity and selectivity by over 50-fold .

Quantitative Differentiation of 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol: A Comparative Analysis Against a Piperazine Isomer


Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Piperazine Analog

The target compound (1316225-70-3) has an XLogP3-AA of -0.7, a TPSA of 38.74 Ų, and 2 hydrogen bond donors, as reported in PubChem and Chembase . In contrast, a representative piperazine isomer, 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol (1220024-50-9), has a predicted LogP of 0.10 and a TPSA of 26.79 Ų, as per a computational database . The target compound is therefore 0.8 log units more hydrophilic (ΔXLogP = -0.8) and possesses a TPSA that is 11.95 Ų larger, indicating significantly different membrane permeability and bioavailability profiles.

Medicinal Chemistry Drug Design Physicochemical Properties

Receptor Binding Potential: Sigma-1 Affinity Advantages of the 1,4-Diazepane Scaffold

Direct binding data for the target compound is not publicly available. However, a landmark study by Bedürftig & Wünsch (2009) demonstrates a class-level effect where homologation of a piperazine to a 1,4-diazepane ring leads to a remarkable improvement in σ1 receptor affinity . The 1,4-dibenzyl-1,4-diazepane derivative 4a exhibited a Ki of 7.4 nM for σ1 receptors with a 53-fold selectivity over σ2 receptors. This provides strong class-level support that a 1,4-diazepane scaffold—like that in the target compound—can confer superior target engagement compared to piperazine analogs. Furthermore, compounds containing the 4-methyl-1,4-diazepane substructure have shown potent activity at the human V1A receptor (IC50 = 8 nM) .

Pharmacology Sigma Receptor Structure-Activity Relationship (SAR)

Fragment-Based Drug Discovery (FBDD) Relevance: An sp3-Enriched Pyrrolidine Scaffold

The target compound's core structure is a pyrrolidin-3-ol, a privileged scaffold in FBDD. A 2023 publication describes the design of a 288-member, sp3-enriched fragment library, demonstrating that such pyrrolidine-based fragments are highly effective at generating novel protein ligands validated by X-ray crystallography and ITC . This contrasts with more planar, aromatic-rich piperazine fragments which are overrepresented in commercial libraries. The target compound's combination of an sp3-rich pyrrolidine with a flexible 1,4-diazepane ring makes it a superior probe for exploring 3D chemical space in fragment screens.

Fragment-Based Drug Discovery Medicinal Chemistry Structural Biology

Synthetic Utility: A Versatile Intermediate with Dual Reactive Sites

The target compound offers a clear advantage in synthetic versatility. It is described as a building block for more complex molecules, with synthetic routes involving controlled reactions with 4-methyl-1,4-diazepane . In contrast, the piperazine analog is primarily accessed as a trihydrochloride salt, which requires additional neutralization steps before use . The target compound's structure provides two distinct sites for further functionalization: a free tertiary amine on the diazepane ring and a sterically hindered tertiary alcohol on the pyrrolidine, enabling chemoselective modifications not possible with simpler linear diamines.

Synthetic Chemistry Medicinal Chemistry Building Block

Drug-Like Property Profile: Compliance with Lead-Like Chemical Space

The target compound adheres to both Lipinski's Rule of Five and the more stringent Rule of Three (RO3) for fragment-based leads . Its molecular weight (213.32 g/mol), XLogP (-0.7), and hydrogen bond donor count (2) are all within ideal ranges. In comparison, the piperazine isomer (1220024-50-9) also meets these rules, but its lower TPSA and higher LogP push it toward a more lipophilic space, which is often associated with higher attrition rates due to promiscuity and toxicity . The target compound's more balanced profile makes it a safer choice for initiating lead optimization programs.

ADME Drug-Likeness Lead Optimization

Commercial Availability: A Unique Building Block for Focused Library Synthesis

The target compound is supplied by Matrix Scientific (Product No. 068094) and BIOFOUNT as a research chemical, indicating its established role as a specialized building block. This contrasts with many simpler pyrrolidine or piperazine analogs that are commodity chemicals. Its specific substitution pattern—a tertiary alcohol directly on the pyrrolidine ring—is uncommon, making it a key intermediate for synthesizing libraries of spirocyclic or quaternary carbon-containing compounds that are challenging to access . Procurement of this specific compound enables synthesis of molecular space not accessible through common piperazine or standard pyrrolidine building blocks.

Chemical Procurement Medicinal Chemistry Combinatorial Chemistry

Optimal Application Scenarios for Procuring 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol


1. Designing Focused Libraries for Sigma-1 and V1A Receptor Targets

Based on strong class-level evidence that 1,4-diazepane scaffolds confer high affinity and selectivity for sigma-1 receptors (Ki = 7.4 nM, 53-fold selectivity) and that closely related 4-methyl-1,4-diazepane compounds are potent V1A antagonists (IC50 = 8 nM) , this compound is ideal for constructing focused libraries targeting these receptors. Its use as a core scaffold can systematically explore SAR around a proven pharmacophore, significantly increasing the probability of identifying potent and selective leads compared to starting from a piperazine scaffold, which shows markedly lower sigma receptor affinity .

2. Fragment-Based Drug Discovery (FBDD) Requiring 3D Diversity

The compound's sp3-enriched pyrrolidine core and non-planar 1,4-diazepane ring directly address the 'flatland' problem in many commercial fragment libraries . Procurement of this compound for an FBDD campaign is scientifically justified because its 3D shape is more likely to probe unique protein topologies, as demonstrated by the success of similar sp3-rich pyrrolidine fragments in generating high-quality X-ray crystallographic hits . This offers a clear advantage over more planar, aromatic piperazine fragments that dominate existing libraries.

3. Late-Stage Lead Optimization Requiring Fine-Tuned Physicochemical Properties

When optimizing a lead series for improved solubility and reduced off-target toxicity, the target compound's low lipophilicity (XLogP = -0.7) and high TPSA (38.74 Ų) provide a favorable starting point. Substituting a more lipophilic piperazine fragment (LogP ~0.10) with this 1,4-diazepane analog can strategically lower a compound's overall LogP and improve its drug-like profile, a common tactic in medicinal chemistry to solve ADME issues. This is a direct application of the quantitative physicochemical differentiation evidence.

4. Synthesis of Complex Spirocyclic and Quaternary Carbon Libraries

The unique sterically hindered tertiary alcohol on the pyrrolidine ring makes this compound a privileged precursor for synthesizing spirocyclic compounds, a motif highly valued for increasing molecular complexity and Fsp3 character in drug candidates . Its dual reactive handles (tertiary amine and alcohol) allow for chemoselective diversification that is not possible with simpler, commercially ubiquitous diamines, enabling the creation of proprietary and patentable chemical space .

Quote Request

Request a Quote for 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.